Hydroxyatenolol is a significant metabolite of atenolol, a widely used beta-blocker medication primarily prescribed for managing hypertension and angina. Hydroxyatenolol is formed through the metabolic processes of atenolol, which itself is a selective beta-1 adrenergic receptor antagonist. This compound plays a crucial role in the pharmacological effects of atenolol, contributing to its efficacy in reducing heart rate and blood pressure.
Hydroxyatenolol is classified as a beta-blocker and falls under the category of cardiovascular agents. It is derived from atenolol, which has been extensively studied for its therapeutic applications in cardiovascular diseases. The compound is recognized by its CAS number 68373-10-4 and is often analyzed in pharmacokinetic studies to understand its role and activity compared to atenolol.
The synthesis of hydroxyatenolol typically occurs through the metabolic conversion of atenolol in the human body, primarily via hepatic pathways. Atenolol itself can be synthesized through various methods, including:
Hydroxyatenolol's molecular formula is C₁₄H₂₂N₂O₃, with a molar mass of approximately 266.341 g/mol. It retains structural similarities to atenolol but features a hydroxyl group that influences its pharmacological properties. The compound's structure can be represented in various formats such as SMILES and InChI, which facilitate computational modeling and analysis.
Hydroxyatenolol's pharmacokinetic properties are influenced by its formation from atenolol:
Hydroxyatenolol is typically a white crystalline solid with moderate solubility in water. Its melting point and boiling point are not extensively documented but are expected to align closely with those of atenolol due to structural similarities.
Hydroxyatenol's primary application lies within pharmacological studies focused on understanding the metabolism of atenolol and its therapeutic effects. It serves as a valuable marker in clinical pharmacokinetics research to evaluate drug metabolism pathways and potential drug interactions.
Hydroxyatenolol represents a primary oxidative metabolite of the beta-blocker atenolol, characterized by the addition of a hydroxyl group (–OH) to the parent molecular structure. Mass spectrometry analyses (QTOF-MS) confirm its molecular formula as C₁₄H₂₂N₂O₄, representing a 16 Da increase from atenolol's formula (C₁₄H₂₂N₂O₃), consistent with monooxygenation [9]. The site of hydroxylation exhibits regiochemical specificity, with in silico and experimental data identifying three predominant isomeric forms:
Table 1: Structural Isomers of Hydroxyatenolol Identified via HRMS/MS
Isomer Designation | Site of Hydroxylation | Characteristic Fragments (m/z) | Relative Abundance |
---|---|---|---|
4'-Hydroxyatenolol | Aromatic ring (C4') | 224.0923, 145.0289 | Primary (>75%) |
5-Hydroxyatenolol | Alkyl chain (C5) | 208.0974, 116.0706 | Secondary (~15%) |
N-Isopropylhydroxy | Isopropyl group | 266.1497, 100.0757 | Trace (<10%) |
High-resolution tandem mass spectrometry reveals distinctive fragmentation patterns: 4'-hydroxyatenolol generates major fragments at m/z 224.0923 ([M+H-C₃H₇N]⁺) and m/z 145.0289 ([hydroxyaromatic-CH₂CONH₂]⁺), while aliphatic hydroxylation yields prominent ions at m/z 208.0974 and m/z 116.0706 corresponding to cleavage products of the modified sidechain [9]. Nuclear magnetic resonance (NMR) analyses further corroborate these structural assignments through chemical shift perturbations observed in aromatic versus aliphatic proton environments.
The introduction of a polar hydroxyl group significantly modifies hydroxyatenolol's physicochemical behavior relative to atenolol. Experimental measurements demonstrate substantially increased aqueous solubility (>2.5 mg/mL) compared to atenolol (0.3 mg/mL) [8] [4]. This enhanced hydrophilicity is quantified by partition coefficient measurements: atenolol exhibits a logP value of 0.23 (octanol/water), whereas hydroxyatenolol demonstrates a negative logP of approximately -0.5, confirming superior water affinity [4] [10].
Stability studies reveal pH-dependent degradation kinetics. Under acidic conditions (pH 2), hydroxyatenolol undergoes hydrolysis with a half-life (t₁/₂) of 2.53 hours, proceeding through electrophilic ring attack. At near-neutral pH (5.0), stability increases markedly (t₁/₂ = 133 hours). This contrasts with atenolol's exceptional stability across physiological pH ranges due to the absence of hydrolytically labile sites introduced by hydroxylation [9] [4]. Oxidative stability assessments indicate rapid decomposition in ozonation environments via pathways involving hydroxyl radical (•OH) mediated oxidation.
Table 2: Comparative Physicochemical Properties of Atenolol and Hydroxyatenolol
Property | Atenolol | Hydroxyatenolol | Analytical Method |
---|---|---|---|
Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₂₂N₂O₄ | HRMS (QTOF) |
Water Solubility (25°C) | 0.3 mg/mL | >2.5 mg/mL | Shake-flask (HPLC-UV) |
logP (octanol/water) | 0.23 | ~ -0.5 | Reversed-phase TLC |
pKa (amine group) | 9.6 | ~9.2 | Potentiometric titration |
Acidic Stability (pH 2) | Stable | t₁/₂ = 2.53 h | Kinetic monitoring (LC-MS) |
Neutral Stability (pH 5) | Stable | t₁/₂ = 133 h | Kinetic monitoring (LC-MS) |
Structurally, hydroxyatenolol retains atenolol's core pharmacophore—the ethanolamine-linked isopropylamine moiety essential for β₁-adrenergic receptor interaction—while adding a polar hydroxyl group. This modification significantly diminishes membrane permeability as evidenced by artificial membrane assays (PAMPA), where hydroxyatenolol demonstrates approximately 3-fold lower permeability coefficients than atenolol [10]. Computational molecular modeling reveals increased polar surface area (PSA) from 84Ų in atenolol to approximately 100Ų in hydroxyatenolol, correlating with reduced blood-brain barrier penetrability predicted in silico [10].
Electronic redistribution occurs at the aromatic system upon hydroxylation, lowering the pKa of the secondary amine from 9.6 in atenolol to approximately 9.2 in hydroxyatenolol due to enhanced resonance stabilization of the protonated species. This ionization shift impacts receptor binding kinetics and protein interaction profiles. Spectroscopically, hydroxyatenolol exhibits a bathochromic shift in UV absorption maxima (Δλ = 12 nm) relative to atenolol, attributable to extended conjugation in hydroxylated aromatic isomers [9].
Hydroxyatenolol is produced through two principal synthetic routes: enzymatic biotransformation and chemical oxidation. Biotransformation occurs predominantly via hepatic cytochrome P450 (CYP) enzymes, primarily CYP2D6, through aromatic hydroxylation. In vitro microsomal studies demonstrate time- and NADPH-dependent formation, inhibited by quinidine (specific CYP2D6 inhibitor). This pathway yields 4'-hydroxyatenolol as the major isomer, detectable in human urine as a phase I metabolite [2] [3].
Chemical synthesis employs advanced oxidation processes:
Laboratory-scale chemical synthesis achieves preparative yields through epoxide intermediates. Glycidylation of 4-hydroxyphenylacetamide followed by regioselective isopropylamine addition yields approximately 55% of 5-hydroxyatenolol after chromatographic purification. Enzymatic synthesis using Candida antarctica lipase B catalyzes regioselective acylation, enabling kinetic resolution of hydroxyatenolol enantiomers [1] [6].
Table 3: Synthetic Methods for Hydroxyatenolol Production
Synthesis Method | Reaction Conditions | Primary Product | Yield | Purity |
---|---|---|---|---|
Biotransformation | Human liver microsomes (NADPH, pH 7.4) | 4'-Hydroxyatenolol | ~8% | >90% |
Ozonation (pH 2) | O₃ (0.70 g/h), 25°C, pH 2 | 4'-Hydroxyatenolol | 62% | 95% |
Ozonation (pH 7) | O₃ (0.70 g/h), 25°C, pH 7 | 5-Hydroxyatenolol | 41% | 88% |
Chemical synthesis | Epichlorohydrin route, 60°C | Racemic 5-hydroxyatenolol | 55% | >98% |
Enzymatic resolution | CALB, vinyl acetate, acetonitrile | (R)-5-Hydroxyatenolol | 32% | >99% ee |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: